molecular formula C13H17O5P B15179553 Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide CAS No. 72304-88-2

Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide

Cat. No.: B15179553
CAS No.: 72304-88-2
M. Wt: 284.24 g/mol
InChI Key: KDCMDOOYQRICDI-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphinecarboxylic acid group, an indene moiety, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinecarboxylic acid group to a phosphine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can coordinate with metal ions, influencing various biochemical pathways. The indene moiety may interact with biological membranes, affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide
  • Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, ethyl ester, oxide

Uniqueness

Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72304-88-2

Molecular Formula

C13H17O5P

Molecular Weight

284.24 g/mol

IUPAC Name

methyl [2,3-dihydro-1H-inden-5-yloxy(ethoxy)phosphoryl]formate

InChI

InChI=1S/C13H17O5P/c1-3-17-19(15,13(14)16-2)18-12-8-7-10-5-4-6-11(10)9-12/h7-9H,3-6H2,1-2H3

InChI Key

KDCMDOOYQRICDI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)OC)OC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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